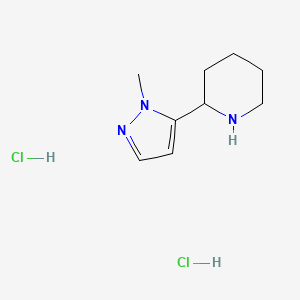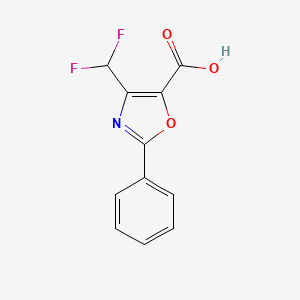
4-(二氟甲基)-2-苯基-1,3-噁唑-5-羧酸
描述
The compound “4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The difluoromethyl group (-CF2H) is a common functional group in organic chemistry, known for its ability to influence the reactivity and lipophilicity of the parent molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .科学研究应用
化学合成和衍生物形成
研究表明,与4-(二氟甲基)-2-苯基-1,3-噁唑-5-羧酸相关的化合物已被用于各种合成途径,以产生复杂的化学结构。例如,一项研究详细描述了通过将同苯二酐与4,5-二氢-2-苯基-1,3-噁唑反应,合成新的四氢异喹啉酮,从而产生具有潜在药用意义的化合物 (Christov et al., 2006)。类似地,另一项研究专注于合成α-三氟甲基α-氨基酸,展示了1,3-噁唑衍生物在创建具有芳香和杂环侧链的氨基酸方面的多功能性,这些氨基酸因其药理特性而备受关注 (Burger et al., 2006)。
抗菌应用
探索了4-(二氟甲基)-2-苯基-1,3-噁唑-5-羧酸衍生物的抗菌潜力。从1-(2,6-二氟苯基)-1H-1,2,3-噁唑-4-羧酸衍生的1,4-二取代1,2,3-三唑衍生物的研究显示,对各种细菌和真菌菌株具有中等至良好的抗菌活性,表明这些化合物在开发新的抗菌剂方面具有潜在用途 (Jadhav et al., 2017)。
合成方法和转化
1,3-噁唑衍生物的化学多功能性使其在各种合成方法和转化中得以应用。例如,研究表明它们在N-苯酰-2-烷基丝氨酸的活化和氨解反应中的应用,导致形成4-烷基-2-苯基-4,5-二氢-1,3-噁唑-5-羧酸的新的副反应,展示了它们在有机合成和潜在药物开发中的作用 (Kaminski et al., 2001)。
作用机制
- ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines , which play essential roles in cell growth, proliferation, and differentiation .
- Reduced polyamine levels impact cell proliferation and survival, particularly in cancer cells where polyamines are crucial for rapid growth .
- Dysregulation of polyamine metabolism contributes to cancer and other diseases .
Target of Action
Mode of Action
- 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid irreversibly inhibits ODC.
Biochemical Pathways
- ODC inhibition disrupts the polyamine pathway, affecting downstream molecules like spermidine and spermine.
Pharmacokinetics
- The compound is orally administered. It distributes to tissues, including tumor sites. It undergoes hepatic metabolism. Elimination occurs primarily via urine. Pharmacokinetics influence its therapeutic efficacy .
Result of Action
- Reduced polyamines impair tumor cell growth and survival. The recent FDA approval for high-risk neuroblastoma maintenance therapy demonstrates its clinical relevance .
Action Environment
- pH, tissue oxygenation, and metabolic state affect compound stability and efficacy. Consider interactions with other medications. Proper storage ensures stability and potency .
生化分析
Biochemical Properties
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds with active sites of enzymes, thereby influencing their catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase, enhancing their activity and contributing to the reduction of reactive oxygen species . Additionally, 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By enhancing the activity of antioxidant enzymes, it helps in mitigating oxidative damage to cellular components, thereby protecting cells from apoptosis and necrosis. Furthermore, 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid has been found to modulate gene expression, leading to the upregulation of genes involved in antioxidant defense and downregulation of pro-inflammatory genes . This dual action makes it a potential candidate for therapeutic applications in diseases characterized by oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. It has been shown to form stable complexes with metal ions, which are essential cofactors for many enzymatic reactions . Additionally, 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This modulation of enzyme activity can lead to changes in metabolic flux and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH . Studies have shown that 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid remains stable under physiological conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained activation of antioxidant pathways and a gradual decrease in oxidative stress markers .
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defense mechanisms without causing any adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid.
Transport and Distribution
The transport and distribution of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid direct it to specific organelles, where it can exert its effects . For instance, its localization in the mitochondria is associated with enhanced mitochondrial antioxidant defense, while its presence in the nucleus can influence gene expression .
属性
IUPAC Name |
4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECJUUYOZSIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


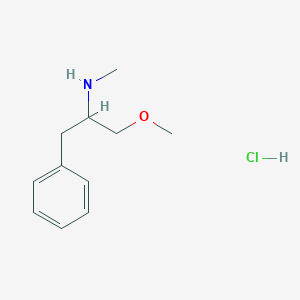
![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)
![2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458912.png)
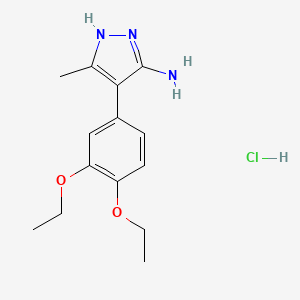

![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)

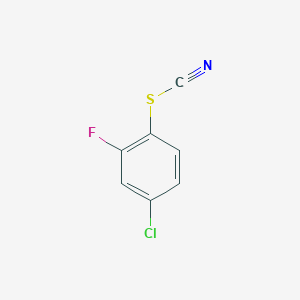


![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)
